N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,6-difluorobenzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,6-difluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques helps maintain consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,6-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,6-difluorobenzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2) . This interaction can inhibit the activity of CDK2, leading to the disruption of cell cycle progression and potentially inducing cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenylpiperidines and indazole derivatives, such as:
- N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide
- 3,5-diaminoindazoles
Uniqueness
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,6-difluorobenzamide is unique due to its specific chemical structure, which includes both a dioxidoisothiazolidine ring and a difluorobenzamide moiety
Biological Activity
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,6-difluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its unique structure, which includes a dioxidoisothiazolidin moiety and a difluorobenzamide group, suggests significant interactions with biological targets, making it a subject of ongoing research.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Molecular Weight : 368.37 g/mol
- Functional Groups : Dioxidoisothiazolidin, methoxyphenyl, difluorobenzamide
- CAS Number : 950474-48-3
Research indicates that this compound exhibits significant biological activity primarily through its inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle regulation, and its inhibition can lead to anti-proliferative effects in cancer cells. The compound's ability to modulate cell growth and division positions it as a candidate for cancer therapy.
Anticancer Activity
In vitro studies have demonstrated that this compound can effectively reduce cell viability in various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- Assays Used : MTS cytotoxicity assays and BrdU proliferation assays.
Table 1: Cytotoxicity Results
Cell Line | IC50 (µM) | Assay Type |
---|---|---|
A549 | 5.12 | 2D Assay |
HCC827 | 7.03 | 3D Assay |
NCI-H358 | 4.01 | Both Assays |
These results indicate that the compound has promising anticancer properties, with varying levels of effectiveness across different cell lines.
Antimicrobial Activity
Preliminary studies also suggest potential antimicrobial properties. The mechanism may involve disruption of microbial cell division or metabolic processes, although specific pathways remain to be fully elucidated.
Study 1: Inhibition of CDK2
A study focused on the interaction of this compound with CDK2 showed that the compound binds effectively to the ATP-binding site of the kinase. This binding inhibits its activity, leading to cell cycle arrest in treated cancer cells.
Study 2: Comparative Analysis with Standard Chemotherapeutics
In comparative studies against standard chemotherapeutics like doxorubicin and staurosporine:
- The compound exhibited similar or enhanced cytotoxic effects on certain cancer cell lines.
- It was noted that while traditional chemotherapeutics often target DNA directly, this compound offers a novel mechanism by targeting kinase activity.
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O4S/c1-25-15-7-6-11(21-8-3-9-26(21,23)24)10-14(15)20-17(22)16-12(18)4-2-5-13(16)19/h2,4-7,10H,3,8-9H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHKGHPZXWGWHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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